molecular formula C9H7NO4 B8550796 Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate

Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate

Cat. No.: B8550796
M. Wt: 193.16 g/mol
InChI Key: PVJSIRQNYHLWAV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system combining a furan and pyridine ring, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles, such as using environmentally benign solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-1,4-dihydro-pyridine-3-carboxylic acid methyl ester
  • 4-Oxo-4,5-dihydro-furo[2,3-b]pyridine-2-carboxylic acid
  • 4-Oxo-4,7-dihydro-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester

Uniqueness

Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate is unique due to its fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 4-oxo-7H-furo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H7NO4/c1-13-9(12)7-4-5-6(11)2-3-10-8(5)14-7/h2-4H,1H3,(H,10,11)

InChI Key

PVJSIRQNYHLWAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)NC=CC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

After adding 5-[(2,2-dimethyl-4,6-dioxo-[1.3]dioxan-5-ylidenemethyl)amino]furan-2-carboxylic acid methyl ester (4.0 g) to Dowtherm A (30 ml), the mixture was heated and stirred at 200° C. for 1 hour. After cooling, the precipitated crystals were filtered out and washed with diethyl ether to obtain the title compound (2.0 g).
Name
5-[(2,2-dimethyl-4,6-dioxo-[1.3]dioxan-5-ylidenemethyl)amino]furan-2-carboxylic acid methyl ester
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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